molecular formula C9H8F2O3 B6341222 Ethyl 3,6-difluoro-2-hydroxybenzoate CAS No. 1214346-32-3

Ethyl 3,6-difluoro-2-hydroxybenzoate

Cat. No.: B6341222
CAS No.: 1214346-32-3
M. Wt: 202.15 g/mol
InChI Key: UOJGBAPDGOHFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,6-difluoro-2-hydroxybenzoate is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 6 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,6-difluoro-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,6-difluoro-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of ethyl 2-hydroxybenzoate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This reaction is usually performed under controlled conditions to prevent over-fluorination and to achieve selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, industrial processes may employ advanced purification techniques such as distillation and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-difluoro-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3,6-difluoro-2-oxobenzoate.

    Reduction: The ester group can be reduced to the corresponding alcohol, ethyl 3,6-difluoro-2-hydroxybenzyl alcohol, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Ethyl 3,6-difluoro-2-oxobenzoate.

    Reduction: Ethyl 3,6-difluoro-2-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,6-difluoro-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated structure makes it a valuable probe in biological studies, where it can be used to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: Due to its potential bioactivity, this compound is explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of ethyl 3,6-difluoro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxyl and ester groups facilitate binding to active sites of enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3,6-difluoro-2-hydroxybenzoate can be compared with other fluorinated benzoate derivatives, such as:

    Ethyl 2,4-difluoro-2-hydroxybenzoate: Similar structure but with fluorine atoms at different positions, leading to different chemical and biological properties.

    Ethyl 3,5-difluoro-2-hydroxybenzoate: Another isomer with distinct reactivity and applications.

    Ethyl 3,6-dichloro-2-hydroxybenzoate: Chlorine atoms instead of fluorine, resulting in different electronic and steric effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 3,6-difluoro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJGBAPDGOHFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.